DL-Phenylalanine-3-13C

Catalog No.
S1912519
CAS No.
286425-42-1
M.F
C9H11NO2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Phenylalanine-3-13C

CAS Number

286425-42-1

Product Name

DL-Phenylalanine-3-13C

IUPAC Name

2-amino-3-phenyl(313C)propanoic acid

Molecular Formula

C9H11NO2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i6+1

InChI Key

COLNVLDHVKWLRT-PTQBSOBMSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)[13CH2]C(C(=O)O)N

DL-Phenylalanine-3-13C is a isotopically labeled version of the amino acid DL-Phenylalanine. In this molecule, one of the carbon atoms in the third position of the molecule is replaced with the isotope carbon-13 (¹³C). This substitution with a heavier isotope allows scientists to trace the metabolic pathway of Phenylalanine using a technique called Isotope Tracing Mass Spectrometry .

Metabolic Tracing

Phenylalanine is an essential amino acid, meaning it cannot be produced by the body and must be obtained through diet. It plays a crucial role in various biological processes, including protein synthesis, neurotransmitter production, and hormone regulation. DL-Phenylalanine-3-13C is a valuable tool for researchers studying these processes.

By feeding cells or organisms DL-Phenylalanine-3-13C, scientists can track the incorporation of the ¹³C label into different molecules. This allows them to map the metabolic fate of Phenylalanine and understand how it is converted into other essential compounds .

For example, researchers might use DL-Phenylalanine-3-13C to investigate the synthesis of dopamine, a neurotransmitter derived from Phenylalanine. By analyzing the presence of ¹³C in dopamine molecules, they can determine the contribution of dietary Phenylalanine to dopamine production in the brain.

Applications in Disease Research

DL-Phenylalanine-3-13C can be a valuable tool in studying diseases related to Phenylalanine metabolism. Phenylketonuria (PKU) is a genetic disorder where the body cannot break down Phenylalanine properly. DL-Phenylalanine-3-13C can be used to assess the severity of PKU and monitor the effectiveness of treatment strategies .

DL-Phenylalanine-3-13C is a stable isotope-labeled derivative of phenylalanine, an essential aromatic amino acid crucial for protein synthesis and neurotransmitter production. The molecular formula for DL-Phenylalanine-3-13C is C₉H₁₁¹³NO₂, and it is characterized by the incorporation of a carbon-13 isotope at the third carbon position of the phenylalanine side chain. This compound serves as a valuable tool in biochemical research and metabolic studies, particularly in tracing metabolic pathways and understanding protein dynamics.

: Traditional synthetic routes involve starting from non-labeled phenylalanine and employing carbon isotope labeling techniques during the synthesis process.
  • Microbial Fermentation: Another method includes using genetically modified microorganisms capable of incorporating labeled substrates into their metabolic pathways to produce labeled amino acids .
  • DL-Phenylalanine has been studied for its biological activity, particularly concerning its role as a precursor for neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are critical for mood regulation, attention, and cognitive functions. Research indicates that supplementation with DL-Phenylalanine may have antidepressant effects by enhancing the levels of these neurotransmitters in the brain . Additionally, it has been investigated for its potential benefits in pain management and appetite regulation.

    DL-Phenylalanine-3-13C is utilized in various applications:

    • Metabolic Studies: It serves as a tracer in metabolic studies to investigate amino acid metabolism and neurotransmitter synthesis.
    • NMR Spectroscopy: The compound is used in NMR studies to analyze protein structures and dynamics due to its unique isotopic label .
    • Pharmaceutical Research: It aids in drug development processes by providing insights into how compounds interact within biological systems.

    Research involving DL-Phenylalanine has explored its interactions with various biological systems, particularly focusing on:

    • Neurotransmitter Synthesis: Studies have shown that DL-Phenylalanine supplementation can influence the synthesis of dopamine and norepinephrine, impacting mood and cognitive functions .
    • Pain Modulation: Interaction studies indicate potential analgesic effects through its conversion into phenylethylamine, which may affect pain perception pathways.

    DL-Phenylalanine shares structural similarities with several other amino acids and derivatives. Here are some comparable compounds:

    Compound NameStructural FeaturesUnique Aspects
    L-PhenylalanineNatural form of phenylalaninePredominantly found in proteins
    D-PhenylalanineOptical isomer of phenylalanineLess common; used in specific biochemical contexts
    TyrosineHydroxylated derivative of phenylalaninePrecursor to neurotransmitters like dopamine
    TryptophanIndole-containing amino acidPrecursor for serotonin

    DL-Phenylalanine's uniqueness lies in its dual optical activity (as a racemic mixture) and its specific isotopic labeling, which allows for precise tracking in metabolic studies .

    XLogP3

    -1.5

    Sequence

    F

    Dates

    Modify: 2024-04-14

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